methyl 3-({[(2,5-dimethylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-({[(2,5-dimethylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles that are widely used in organic synthesis due to their stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[(2,5-dimethylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxylate group: This step often involves esterification reactions using methanol and a suitable acid catalyst.
Attachment of the sulfonamide group: This is typically done through sulfonylation reactions using sulfonyl chlorides and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[(2,5-dimethylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce the sulfonamide group to a sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
Methyl 3-({[(2,5-dimethylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors and conductive polymers.
Organic Electronics: This compound can be used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Mechanism of Action
The mechanism of action of methyl 3-({[(2,5-dimethylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring and carboxylate group but may have different substituents.
Sulfonamide derivatives: These compounds contain the sulfonamide group and may have different aromatic or heterocyclic rings.
Carbamoyl derivatives: These compounds contain the carbamoyl group and may have different core structures.
Uniqueness
Methyl 3-({[(2,5-dimethylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 3-[[2-(2,5-dimethylanilino)-2-oxoethyl]-phenylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S2/c1-15-9-10-16(2)18(13-15)23-20(25)14-24(17-7-5-4-6-8-17)31(27,28)19-11-12-30-21(19)22(26)29-3/h4-13H,14H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJCEXJZPNWMOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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